molecular formula C8H9ClN4 B1443964 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140910-91-4

8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B1443964
M. Wt: 196.64 g/mol
InChI Key: MFTBJYOSQWWQBN-UHFFFAOYSA-N
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Description

8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the CAS Number: 140910-91-4 . It has a molecular weight of 196.64 . The compound is solid in physical form and is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives has been elaborated in the field of medicinal chemistry . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular structure of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is represented by the linear formula C8H9ClN4 . The InChI Code for the compound is 1S/C8H9ClN4/c1-5(2)7-11-12-8-6(9)10-3-4-13(7)8/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a solid compound with a molecular weight of 196.64 . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Antibacterial and Antifungal Activity

8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine, due to its triazole and pyrazine components, has potential applications in developing antibacterial and antifungal agents. Triazoles, including 1,2,4-triazole-containing hybrids, have been identified as potent inhibitors of various bacterial and fungal pathogens. These compounds exert their effects through multiple mechanisms, including the inhibition of DNA gyrase, topoisomerase IV, efflux pumps, and penicillin-binding proteins, making them effective against drug-resistant strains. For example, triazole- and 1,2,4-triazole-containing hybrids have shown promising broad-spectrum antibacterial activity against clinically significant organisms, including Staphylococcus aureus, which is a major cause of both nosocomial and community-acquired infections (Li & Zhang, 2021).

Pharmacological Effects

Pyrazine derivatives, including the 8-Chloro-3-isopropyl variant, have been synthesized and evaluated for a wide range of pharmacological effects. These effects include antiproliferative, anti-infective, and impacts on the cardiovascular or nervous systems. Some pyrazine derivatives have advanced to become clinically used drugs, reflecting the therapeutic potential of this class of compounds. The diverse pharmacological activities of pyrazine derivatives are attributed to their structural versatility and ability to interact with multiple biological targets (Doležal & Zítko, 2015).

Synthesis and Organic Chemistry Applications

The synthesis and chemistry of heterocyclic N-oxide derivatives, which are structurally related to 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine, are notable for their utility as synthetic intermediates in organic synthesis. These compounds are used in forming metal complexes, designing catalysts, and developing novel drugs with activities such as anticancer, antibacterial, and anti-inflammatory. The versatility of heterocyclic N-oxides in chemistry highlights the potential utility of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine in various research and development contexts (Li et al., 2019).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling the compound .

properties

IUPAC Name

8-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5(2)7-11-12-8-6(9)10-3-4-13(7)8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTBJYOSQWWQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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